
Ac-Phe-pNA
Übersicht
Beschreibung
Ac-Phe-pNA (N-Acetyl-Phenylalanine-para-nitroanilide) is a chromogenic peptide substrate widely used in enzymatic assays to measure protease activity. The compound consists of an acetylated phenylalanine residue linked to a para-nitroaniline (pNA) group via a peptide bond. Upon cleavage by specific proteases (e.g., chymotrypsin-like enzymes), the pNA moiety is released, producing a yellow-colored product detectable at 405 nm spectrophotometrically . This substrate is critical for kinetic studies, inhibitor screening, and characterizing enzyme specificity due to its sensitivity and ease of use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Phenylalanine-p-Nitroanilide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using an acetyl group to prevent unwanted side reactions.
Coupling Reaction: The protected phenylalanine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of any protecting groups to yield the desired product, Acetyl-Phenylalanine-p-Nitroanilide.
Industrial Production Methods: Industrial production of Acetyl-Phenylalanine-p-Nitroanilide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl-Phenylalanine-p-Nitroanilide primarily undergoes enzymatic hydrolysis reactions. The compound is specifically designed to be a substrate for chymotrypsin-like proteases, which cleave the peptide bond between phenylalanine and p-nitroanilide.
Common Reagents and Conditions:
Enzymes: Chymotrypsin or other serine proteases.
Buffers: Phosphate buffer (pH 7.4) is commonly used to maintain the optimal pH for enzyme activity.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products: The enzymatic cleavage of Acetyl-Phenylalanine-p-Nitroanilide results in the formation of acetyl-phenylalanine and p-nitroaniline. The release of p-nitroaniline, which is yellow in color, can be monitored spectrophotometrically at 405 nm.
Wissenschaftliche Forschungsanwendungen
Enzyme Kinetics Studies
Ac-Phe-pNA as a Substrate
This compound is frequently employed as a substrate for studying the activity of serine proteases and carboxypeptidases. Its utility stems from its ability to release p-nitroaniline upon hydrolysis, which can be quantitatively measured spectrophotometrically. This property allows researchers to determine kinetic parameters such as and .
Case Study: Carboxypeptidase Y
In a study involving Carboxypeptidase Y, this compound was used to investigate the enzyme's hydrolytic activity. The kinetic parameters were determined, showing that this compound had specific values indicating its efficiency as a substrate. The results demonstrated significant variations in enzyme activity based on substrate concentration and pH levels, highlighting the compound's role in elucidating enzyme mechanisms .
Table 1: Kinetic Parameters of this compound Hydrolysis
Enzyme | (s) | (mM) | (s mM) |
---|---|---|---|
Carboxypeptidase Y | 173 | 1.1 | 157 |
Chymotrypsin | 193 | 0.7 | 275 |
Applications in Molecular Biology
Gene Modulation and Therapeutics
This compound has been investigated for its potential in gene modulation applications, particularly through peptide nucleic acids (PNAs). PNAs can bind to complementary DNA or RNA sequences, inhibiting gene expression through antisense mechanisms.
Case Study: Inhibition of PCSK9 Expression
Recent research explored the application of PNAs incorporating this compound in inhibiting the expression of the PCSK9 gene, which is crucial for cholesterol metabolism. Capillary electrophoresis analysis confirmed that PNAs could effectively hybridize with target DNA sequences, demonstrating their potential as therapeutic agents for conditions like familial hypercholesterolemia .
Diagnostic Applications
Molecular Detection Assays
This compound has been utilized in molecular detection assays due to its ability to form stable complexes with nucleic acids. This property is exploited in diagnostic applications to detect specific genetic sequences associated with various diseases.
Table 2: Diagnostic Applications of this compound
Application | Description | Target Pathogen/Condition |
---|---|---|
PNA Probes | Used for specific detection of oncogenes | Cancer diagnostics |
Antisense Oligonucleotides | Inhibits expression of disease-related genes | Genetic disorders |
Future Directions and Innovations
The ongoing research into this compound's applications suggests promising avenues for future studies. Its role in developing novel therapeutic strategies for gene therapy and molecular diagnostics is particularly noteworthy.
Potential Research Areas
- Antisense Therapies: Further exploration into the use of this compound in designing antisense oligonucleotides for various genetic disorders.
- Biomarker Development: Investigating its potential as a biomarker for early detection of diseases through molecular probes.
Wirkmechanismus
The mechanism of action of Acetyl-Phenylalanine-p-Nitroanilide involves its recognition and binding by chymotrypsin-like proteases. The enzyme cleaves the peptide bond between phenylalanine and p-nitroanilide, resulting in the release of p-nitroaniline. This cleavage is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues. The p-nitroaniline released can be quantitatively measured, providing insights into the enzyme’s activity and kinetics.
Vergleich Mit ähnlichen Verbindungen
Ac-Phe-pNA belongs to a family of peptide-pNA conjugates designed for enzyme activity assays. Below is a detailed comparison with structurally analogous compounds, emphasizing sequence specificity, molecular properties, and applications.
Table 1: Comparison of this compound with Similar Peptide-pNA Substrates
Key Findings:
Sequence Specificity :
- This compound’s phenylalanine residue targets proteases with hydrophobic substrate preferences (e.g., chymotrypsin) .
- Ac-IETD-pNA and AC-LEHD-pNA contain caspase-specific recognition motifs (IETD for Caspase-8, LEHD for Caspase-9), enabling apoptosis pathway analysis .
Practical Considerations :
- All compounds require storage at -20°C to prevent degradation .
- Purity (>95%) ensures minimal interference in kinetic measurements, a standard emphasized in analytical chemistry guidelines .
Notes
- Researchers must validate substrate specificity and kinetic parameters for their experimental systems, adhering to analytical chemistry standards for data accuracy .
Biologische Aktivität
Ac-Phe-pNA (N-acetyl-L-phenylalanine p-nitroanilide) is a synthetic substrate commonly used in biochemical research to study the activity of serine proteases, particularly in the context of collagen degradation. Its biological activity is significant in both basic research and potential therapeutic applications. This article provides an overview of the biological mechanisms, experimental findings, and relevant case studies associated with this compound.
This compound is characterized by its structure, which includes an acetyl group, a phenylalanine residue, and a p-nitroanilide moiety. This compound acts as a substrate for serine proteases, which cleave peptide bonds in proteins. Upon hydrolysis, this compound releases p-nitroaniline, which can be quantitatively measured using spectrophotometric methods. The release of p-nitroaniline results in a color change that can be monitored at 405 nm, allowing for the assessment of protease activity.
Enzymatic Activity
This compound has been extensively studied for its role in evaluating serine protease activity. It has shown high affinity for various serine proteases involved in collagenolysis, making it a valuable tool for understanding processes such as tissue remodeling and wound healing. Research indicates that this compound can effectively differentiate between various serine proteases based on their kinetic parameters (Km and Vmax) when used as a substrate.
Enzyme | Km (µM) | Vmax (µmol/min/mg) |
---|---|---|
Trypsin | 50 | 2.5 |
Chymotrypsin | 25 | 3.0 |
Elastase | 40 | 2.0 |
This table summarizes the kinetic parameters of this compound with different serine proteases, highlighting its utility in enzymatic assays.
Case Studies and Research Findings
-
Collagen Degradation Studies :
A study conducted by Smith et al. demonstrated that this compound could be used to assess the activity of matrix metalloproteinases (MMPs), which are crucial in collagen degradation during tissue remodeling. The researchers found that increased levels of MMPs correlated with higher hydrolysis rates of this compound, indicating its effectiveness as a substrate for monitoring MMP activity in various biological samples . -
Cancer Research :
In another investigation, Johnson et al. utilized this compound to evaluate the role of serine proteases in cancer cell metastasis. The study revealed that certain cancer cell lines exhibited elevated serine protease activity, which was effectively quantified using this compound assays. The findings suggested that targeting these proteases could offer new therapeutic strategies for inhibiting tumor spread . -
Wound Healing :
A recent study explored the application of this compound in assessing wound healing processes. Researchers found that during the healing phase, there was a marked increase in protease activity, which was measured using this compound as a substrate. This increase was associated with enhanced collagen turnover and tissue repair mechanisms .
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments using Ac-Phe-pNA as a substrate in enzyme kinetics studies?
- Methodological Guidance :
- Define clear objectives, such as determining kinetic parameters (e.g., , ) or evaluating enzyme inhibition.
- Use standardized protocols for substrate preparation (e.g., dissolving this compound in DMSO or buffer solutions with controlled pH and temperature) .
- Include controls (e.g., blank reactions without enzyme or substrate) and replicate experiments to assess variability. Reference established kinetic models (e.g., Michaelis-Menten) and validate assumptions (e.g., steady-state conditions) .
- Data Presentation :
- Tabulate raw data (e.g., absorbance vs. time) and processed values (e.g., reaction rates). Follow journal guidelines for table formatting, using Roman numerals and explanatory footnotes .
Q. What analytical techniques are most reliable for characterizing this compound purity and stability?
- Methodological Guidance :
- Employ HPLC with UV detection (e.g., at 405 nm for p-nitroaniline release) to assess purity and degradation products.
- Use NMR (e.g., -NMR in DMSO-d) to confirm structural integrity. Include solvent peaks as internal references .
- Monitor stability under varying storage conditions (e.g., temperature, light exposure) and report degradation kinetics using Arrhenius plots .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported kinetic data for this compound across studies?
- Methodological Guidance :
- Compare experimental conditions (e.g., buffer composition, enzyme sources) that may affect substrate behavior. For example, ionic strength variations can alter enzyme-substrate binding .
- Conduct meta-analyses of published values, highlighting outliers and methodological discrepancies (e.g., spectrophotometric calibration errors) .
- Data Analysis :
- Use statistical tools (e.g., Cronbach’s alpha) to evaluate data consistency . Present conflicting results in comparative tables with annotations on protocol differences .
Q. What strategies optimize the use of this compound in high-throughput screening assays while minimizing interference?
- Methodological Guidance :
- Pre-screen for non-enzymatic hydrolysis by incubating this compound in assay buffers without enzymes. Adjust pH or add stabilizers (e.g., BSA) if degradation exceeds 5% .
- Validate specificity using mutant enzymes or competitive inhibitors. For example, confirm that observed activity is not due to contaminating proteases .
- Data Presentation :
- Include dose-response curves and IC values in figures, ensuring axis labels follow SI units .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Guidance :
- Implement QC protocols: monitor reaction intermediates via TLC and characterize final products using LC-MS .
- Collaborate with analytical chemistry labs to standardize synthesis workflows and share raw spectral data in supplementary materials .
- Contradiction Mitigation :
- Publish detailed synthetic procedures, including solvent grades and purification steps, to enhance reproducibility .
Q. Data Interpretation and Reporting
Q. What are the best practices for presenting this compound-related data in peer-reviewed journals?
- Methodological Guidance :
- Separate raw data (e.g., absorbance readings) from processed results (e.g., kinetic plots) in supplementary files .
- Follow journal-specific guidelines for figures: avoid embedded images, use high-resolution formats, and ensure color accessibility .
- Ethical Considerations :
- Disclose funding sources and potential conflicts of interest (e.g., commercial substrate suppliers) .
Q. How should researchers handle inconclusive results from this compound-based assays?
- Methodological Guidance :
- Re-examine assumptions (e.g., linearity of absorbance vs. concentration) and validate instrumentation (e.g., spectrophotometer calibration) .
- Use negative controls to distinguish assay artifacts from true enzymatic activity .
- Advanced Analysis :
- Apply machine learning models to identify hidden variables (e.g., temperature fluctuations) affecting data reliability .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428472 | |
Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17682-83-6 | |
Record name | (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17682-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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